molecular formula C19H16ClN3O2 B8040352 4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide

4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide

Cat. No.: B8040352
M. Wt: 353.8 g/mol
InChI Key: HSYVQHWFEDSPTN-UHFFFAOYSA-N
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Description

4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide is an organic compound with the molecular formula C14H13N3O2. This compound is characterized by the presence of amino, chlorophenoxy, and benzamide functional groups, making it a versatile molecule in various chemical reactions and applications. It is typically found as a white crystalline solid and is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide can be achieved through several methods. One common approach involves the reaction of 4-amino-2-chlorophenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to form an intermediate nitro compound. This intermediate is then reduced using a reducing agent like iron powder in acetic acid to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted phenoxy derivatives .

Scientific Research Applications

4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential as a biochemical probe in enzyme assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The amino and chlorophenoxy groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-17-11-14(22)5-10-18(17)25-16-8-6-15(7-9-16)23-19(24)12-1-3-13(21)4-2-12/h1-11H,21-22H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYVQHWFEDSPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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